5-Azido-2-methylbenzenesulfonyl chloride

Beschreibung

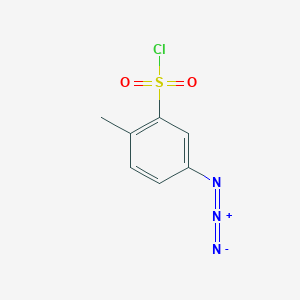

5-Azido-2-methylbenzenesulfonyl chloride is a specialized sulfonyl chloride derivative characterized by the presence of an azide (-N₃) functional group at the 5-position and a methyl (-CH₃) substituent at the 2-position of the benzene ring. This compound combines the electrophilic reactivity of the sulfonyl chloride group (-SO₂Cl) with the azide’s propensity for click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition). Its structure makes it valuable in organic synthesis, particularly in photoaffinity labeling, bioconjugation, and polymer chemistry. The methyl group enhances steric stability and may modulate solubility compared to non-methylated analogs.

Eigenschaften

IUPAC Name |

5-azido-2-methylbenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3O2S/c1-5-2-3-6(10-11-9)4-7(5)14(8,12)13/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQACOKQQEXNDCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N=[N+]=[N-])S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Azido-2-methylbenzenesulfonyl chloride typically involves the following steps:

Nitration: The starting material, 2-methylbenzenesulfonyl chloride, undergoes nitration to introduce a nitro group (-NO₂) at the desired position on the benzene ring.

Reduction: The nitro group is then reduced to an amino group (-NH₂) using reducing agents such as iron powder and hydrochloric acid.

Diazotization: The amino group is converted to a diazonium salt using sodium nitrite and hydrochloric acid.

Azidation: The diazonium salt is then treated with sodium azide to introduce the azido group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but may involve optimized reaction conditions and catalysts to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques can also be employed to scale up the production process.

Analyse Chemischer Reaktionen

Types of Reactions

5-Azido-2-methylbenzenesulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Reduction Reactions: The azido group can be reduced to an amino group using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Cycloaddition Reactions: The azido group can undergo [3+2] cycloaddition reactions with alkynes to form triazoles.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium azide, polar aprotic solvents (e.g., acetonitrile, dimethyl sulfoxide).

Reduction: Lithium aluminum hydride, palladium on carbon with hydrogen gas.

Cycloaddition: Alkynes, copper(I) catalysts.

Major Products Formed

Substitution: Various substituted benzenesulfonyl chlorides.

Reduction: 5-Amino-2-methylbenzenesulfonyl chloride.

Cycloaddition: Triazole derivatives.

Wissenschaftliche Forschungsanwendungen

5-Azido-2-methylbenzenesulfonyl chloride has several applications in scientific research, including:

Chemistry: Used as a precursor for the synthesis of various heterocycles and as a reagent in organic synthesis.

Biology: Employed in bioconjugation techniques to label biomolecules with azido groups for subsequent click chemistry reactions.

Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of bioactive compounds.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Wirkmechanismus

The mechanism of action of 5-Azido-2-methylbenzenesulfonyl chloride involves its reactivity towards nucleophiles and its ability to participate in cycloaddition reactions. The azido group acts as a nucleophile in substitution reactions and as a reactive intermediate in cycloaddition reactions, forming stable triazole rings. These reactions are facilitated by the electron-withdrawing nature of the sulfonyl chloride group, which enhances the electrophilicity of the benzene ring.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

To contextualize 5-azido-2-methylbenzenesulfonyl chloride, key comparisons are drawn with structurally related sulfonyl chlorides (Table 1).

Table 1: Comparative Properties of Sulfonyl Chloride Derivatives

| Compound Name | Molecular Weight (g/mol) | Substituents | Key Reactivity | Stability Considerations | Primary Applications |

|---|---|---|---|---|---|

| This compound | 244.69 | 5-N₃, 2-CH₃ | Click chemistry (azide-alkyne), sulfonylation | Light-sensitive; azide decomposition risk | Bioconjugation, photoaffinity probes |

| 4-Methylbenzenesulfonyl chloride (Tosyl chloride) | 190.65 | 4-CH₃ | Nucleophilic substitution (protecting groups), sulfonamide formation | Stable under anhydrous conditions | Protecting groups, drug synthesis |

| 5-Nitro-2-methylbenzenesulfonyl chloride | 235.67 | 5-NO₂, 2-CH₃ | Electrophilic aromatic substitution, sulfonylation | Hygroscopic; nitro group stability | Dye intermediates, explosives |

| Benzenesulfonyl chloride | 176.62 | None | General sulfonylation, nucleophilic reactions | Moisture-sensitive | Broad organic synthesis |

Key Findings :

Reactivity :

- The azide group in this compound enables unique applications in bioorthogonal chemistry, unlike tosyl chloride or nitro-substituted analogs .

- Compared to benzenesulfonyl chloride, the methyl group in this compound reduces electrophilicity at the sulfonyl chloride group due to steric hindrance, slowing hydrolysis but improving selectivity in sulfonylation reactions .

Stability :

- Azide-containing sulfonyl chlorides require storage in dark, cool environments to prevent azide decomposition or unintended cyclization. In contrast, tosyl chloride is more stable but prone to hydrolysis in humid conditions .

Tosyl chloride, however, remains dominant in alcohol/amine protection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.